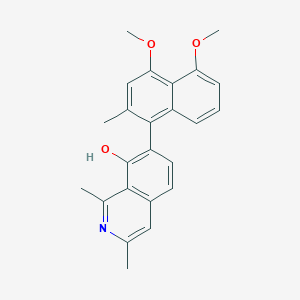
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol is a complex organic compound with the molecular formula C24H27NO3 and a molecular weight of 377.47608 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and an isoquinoline moiety.
Métodos De Preparación
The synthesis of 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol involves multiple steps, typically starting with the preparation of the naphthalene and isoquinoline precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressures to control the reaction rate and selectivity. The major products formed depend on the type of reaction and the specific conditions employed .
Aplicaciones Científicas De Investigación
7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context and the specific targets involved .
Comparación Con Compuestos Similares
When compared to similar compounds, 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-6-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-8-ol
- 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
These compounds share some structural similarities but differ in specific functional groups or ring structures, which can lead to variations in their chemical and biological properties.
Propiedades
Número CAS |
68727-50-4 |
|---|---|
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol |
InChI |
InChI=1S/C24H23NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-12,26H,1-5H3 |
Clave InChI |
JTZHYHRJMAAGGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


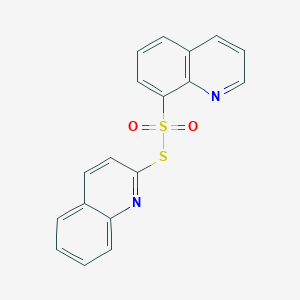
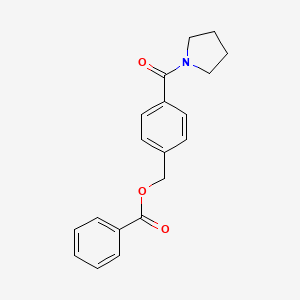
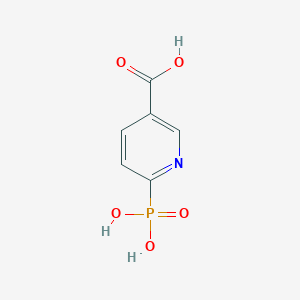


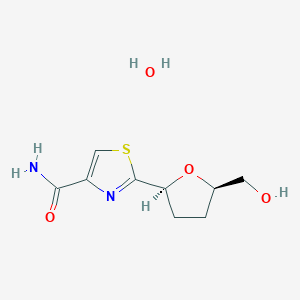
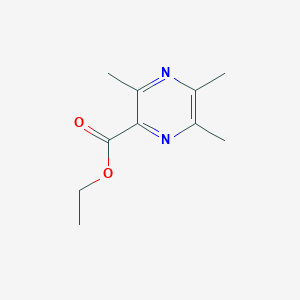
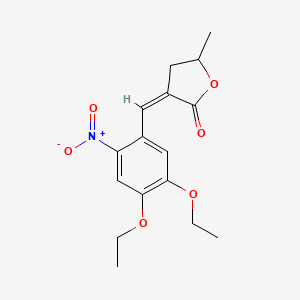
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
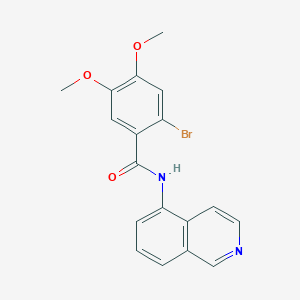
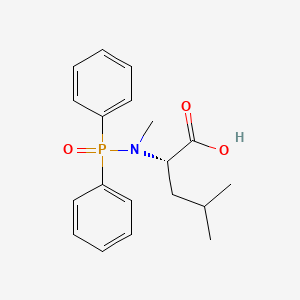
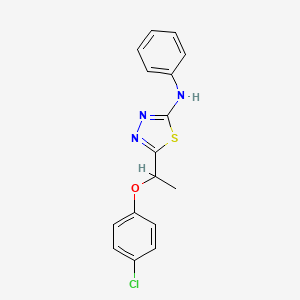

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
